The compound 5-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds characterized by a unique bicyclic structure that incorporates sulfur and nitrogen heteroatoms, enhancing its pharmacological properties.
This compound can be sourced from chemical databases such as PubChem and MolInstincts, which provide detailed information on its molecular structure, synthesis methods, and physical properties. The IUPAC name reflects its intricate structure, involving multiple functional groups and rings.
The compound is classified under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen. Its molecular formula is with a molecular weight of approximately 372.56 g/mol.
The synthesis of this compound typically involves multi-step organic reactions, including:
The molecular structure features a complex arrangement of rings and functional groups:
CC(C(=O)CC)N1CCN(CC1)c2ccc(cc2)C(=O)S
XYZ1234567890
The compound may undergo various chemical reactions including:
These reactions can be optimized using different catalysts or solvents to enhance yields and selectivity. Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed to track progress.
The mechanism of action for this compound is likely related to its ability to interact with specific biological targets, such as receptors or enzymes involved in neurotransmission or cell signaling pathways.
Experimental studies would be necessary to elucidate the exact binding affinities and mechanisms involved, often utilizing techniques like radiolabeled assays or computational docking studies.
This compound shows promise in various scientific fields:
CAS No.: 495-60-3
CAS No.: 33776-88-4
CAS No.: 593-98-6
CAS No.: 125516-10-1
CAS No.: 59766-31-3
CAS No.: